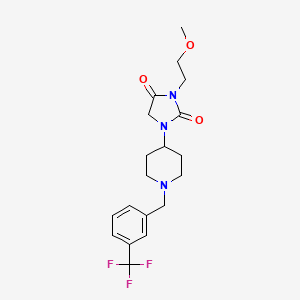

![molecular formula C11H18O2 B2521997 3-(tert-Butoxy)spiro[3.3]heptan-1-one CAS No. 1909317-13-0](/img/structure/B2521997.png)

3-(tert-Butoxy)spiro[3.3]heptan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

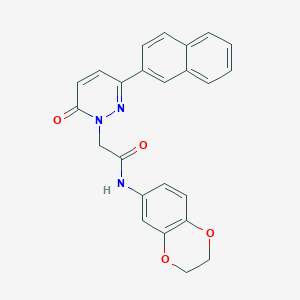

“3-(tert-Butoxy)spiro[3.3]heptan-1-one” is a chemical compound with the IUPAC name (3-(tert-butoxy)spiro[3.3]heptan-1-yl)methanamine . It has a molecular weight of 197.32 . The compound is typically stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C12H23NO/c1-11(2,3)14-10-7-9(8-13)12(10)5-4-6-12/h9-10H,4-8,13H2,1-3H3 . This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them. Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, solubility, and spectral data are not available in the current resources.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

3-(tert-Butoxy)spiro[3.3]heptan-1-one and its derivatives are central to several chemical synthesis processes. Their applications range from the development of new synthetic pathways to the creation of complex molecular structures for further research in medicinal chemistry and materials science.

Regioselective Ring-Opening Reactions : The compound has been utilized in regioselective ring-opening reactions of spiro-aziridine and spiro-epoxy oxindoles, providing an efficient method for synthesizing 3-peroxyoxindoles. These intermediates can further undergo acid-mediated rearrangement to yield novel compounds, demonstrating the utility of spiro compounds in complex organic synthesis (Hajra et al., 2019).

Oxidative Dearomatization/Spirocyclization : Another application involves the copper-catalyzed oxidative dearomatization/spirocyclization of indole-2-carboxamides using tert-butyl hydroperoxide as an oxidant. This process facilitates the creation of C2-spiro-pseudoindoxyls, highlighting the compound's role in facilitating novel bond formations and the synthesis of complex molecular frameworks (Lingkai Kong et al., 2016).

Synthesis of Fluorinated Building Blocks : The spiro[3.3]heptane motif has also been the foundation for synthesizing fluorinated analogs and amino group-containing building blocks. These compounds are significant in medicinal chemistry due to their three-dimensional shape and unique fluorine substitution patterns, potentially leading to the discovery of new drugs (Anton V. Chernykh et al., 2016).

Conformational Analysis and Drug Discovery : The structural analysis of spiro[3.3]heptane derivatives has revealed their similarity to cyclohexane scaffolds. This similarity allows for the use of spiro[3.3]heptane derivatives as restricted surrogates in the optimization of ADME parameters for lead compounds in drug discovery, underscoring the importance of precise molecular architecture in medicinal chemistry (Anton V. Chernykh et al., 2015).

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]spiro[3.3]heptan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10(2,3)13-9-7-8(12)11(9)5-4-6-11/h9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQCGXGHJZTQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(=O)C12CCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2521914.png)

![1-(3,4-dichlorophenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2521916.png)

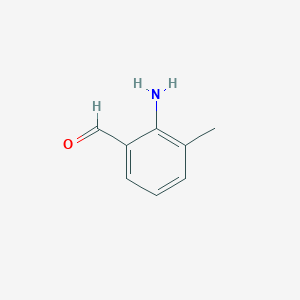

(2,2,2-trifluoroethyl)amine](/img/structure/B2521917.png)

![4-({[5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2521919.png)

![2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(3-methylphenyl)acetamide](/img/structure/B2521921.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2521924.png)

![2-{[(4-fluorophenyl)sulfonyl]amino}-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B2521934.png)

![N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2521935.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2521937.png)